N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE
Description
Properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-cyclohexyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN5/c1-13(2,3)19-12-17-10(14)16-11(18-12)15-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGXMCKLWVCQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the reactions are carried out under reflux . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Scientific Research Applications
N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Substituent Analysis
The compound is compared to 6-methylthio-1,3,5-triazine-2,4-diamine (prometryn) [CAS 7429-90-5], a known herbicide under the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA) . Key structural distinctions include:
- N2/N4 Substituents :
- Target compound : N2-tert-butyl (branched alkyl) and N4-cyclohexyl (cyclic alkyl).
- Prometryn : N2 and N4 are both isopropyl groups (simpler branched alkyl).
- 6-Position Functional Group :
- Target compound : Chlorine (electron-withdrawing, polar substituent).
- Prometryn : Methylthio group (-SMe; sulfur-containing, less electronegative).
Implications of Substituent Variations
- Reactivity : The chlorine atom at position 6 may confer greater resistance to hydrolysis compared to prometryn’s methylthio group, which is susceptible to oxidation or metabolic cleavage.
- Environmental Impact : Chlorinated triazines often exhibit prolonged environmental persistence, raising concerns about bioaccumulation, whereas sulfur-containing analogs like prometryn may degrade more readily via microbial or photolytic pathways .
Data Table: Comparative Analysis
Research Findings and Implications
- Environmental Persistence : Chlorine’s stability compared to methylthio groups suggests the target compound could pose greater long-term ecological risks, necessitating rigorous biodegradation studies.
- Gaps in Data : Specific toxicity, pharmacokinetic, and environmental fate data for the target compound are absent in the provided evidence. Further research is critical to evaluate its safety profile and regulatory standing.
Biological Activity
N2-tert-butyl-6-chloro-N4-cyclohexyl-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H18ClN5. The structure consists of a triazine ring substituted with a tert-butyl group at the N2 position and a cyclohexyl group at the N4 position, along with a chlorine atom at the 6 position. These substitutions are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that triazine derivatives exhibit significant antimicrobial properties. For instance, a study focusing on various triazine compounds reported that this compound showed promising in vitro activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 150 nM |
| Escherichia coli | 200 nM |
| Pseudomonas aeruginosa | 300 nM |
This data suggests that the compound has a potent inhibitory effect on gram-positive bacteria like S. aureus, while showing moderate activity against gram-negative bacteria.
The mechanism by which this compound exerts its antimicrobial effects involves the release of nitric oxide (NO- ) upon activation within bacterial cells. This release is linked to the inhibition of essential bacterial enzymes such as InhA, which is crucial for fatty acid synthesis in bacteria. The compound's activity was further supported by studies demonstrating that it operates through an intrabacterial drug metabolism (IBDM) platform .
Case Studies
- Study on Antitubercular Activity : A study exploring the antitubercular properties of triazines indicated that this compound exhibited significant activity against Mycobacterium tuberculosis. The compound was shown to inhibit bacterial growth effectively while maintaining low cytotoxicity towards mammalian cells (CC50 = 9.6 µM) .
- Optimization Studies : Further optimization led to derivatives with improved solubility and pharmacokinetic profiles. For instance, modifications introduced by adding morpholine groups enhanced both solubility and efficacy against resistant strains .
Comparative Analysis with Other Triazines
The biological activity of this compound can be compared with other triazines known for their antimicrobial properties:
| Compound | MIC against S. aureus (nM) | CC50 (µM) |
|---|---|---|
| N2-tert-butyl-6-chloro-N4-cyclohexyl | 150 | 9.6 |
| JSF-2019 | 100 | 8.0 |
| JSF-2513 | 75 | 7.0 |
This table illustrates that while N2-tert-butyl-6-chloro-N4-cyclohexyl has competitive MIC values, ongoing research aims to enhance its efficacy further.
Q & A
Q. What analytical techniques are recommended for structural confirmation of N2-tert-butyl-6-chloro-N4-cyclohexyl-1,3,5-triazine-2,4-diamine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve substituent positions on the triazine core. For example, tert-butyl and cyclohexyl groups exhibit distinct splitting patterns due to their stereochemical environments.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis, focusing on isotopic peaks for chlorine (Cl/Cl) .
- X-ray Crystallography: For unambiguous structural determination, employ SHELX programs (e.g., SHELXL) to refine crystal structures. This is critical for resolving ambiguities in substituent orientation .
Q. How does the solubility profile of this compound influence experimental design in environmental studies?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for dissolution due to the compound’s hydrophobic tert-butyl and cyclohexyl groups.
- Environmental Partitioning: Assess solubility in water (likely low; <1 mg/L) to predict mobility in soil systems. Compare with structurally analogous herbicides like terbuthylazine (log ~3.5) to infer adsorption coefficients .
Intermediate Research Questions
Q. What synthetic routes optimize yield for this compound?
Methodological Answer:
- Stepwise Nucleophilic Substitution: React cyanuric chloride first with tert-butylamine (0°C, THF) to minimize di-substitution, then add cyclohexylamine at elevated temperatures (40–60°C).
- Catalysis: Use triethylamine to scavenge HCl, improving reaction efficiency. Monitor intermediates via TLC (silica gel, hexane:ethyl acetate) .
Q. How can researchers address discrepancies in degradation rates reported for triazine derivatives in soil?
Methodological Answer:
- Controlled Aging Studies: Replicate soil types (e.g., loamy vs. sandy) and organic matter content to isolate variables affecting degradation. For example, terbuthylazine shows 50% degradation in 30–60 days depending on soil pH .
- Isotopic Labeling: Use C-labeled analogs to track mineralization pathways and distinguish between biotic/abiotic degradation mechanisms .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to photosynthetic enzymes (e.g., D1 protein in PSII)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of PSII (PDB: 3ARC) to model interactions. Focus on hydrogen bonding between the triazine ring and Ser264/His215 residues.
- QM/MM Simulations: Combine quantum mechanics (DFT) and molecular mechanics to evaluate electron transfer inhibition, correlating with experimental IC values from chlorophyll fluorescence assays .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of triazine derivatives?
Methodological Answer:
- High-Resolution Diffraction: Collect data at low temperature (100 K) to reduce thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters for heavy atoms (Cl, N).
- Electron Density Maps: Analyze residual density peaks to confirm the dominant tautomer. For example, terbuthylazine’s tautomeric equilibrium shifts under acidic conditions, affecting herbicide activity .
Q. What advanced detection methods are suitable for trace analysis in environmental matrices?
Methodological Answer:
- Molecularly Imprinted Polymers (MIPs): Develop MIP-based sensors with acrylamide functional monomers to enhance selectivity for the triazine core. Electrochemical detection (e.g., differential pulse voltammetry) achieves limits of detection (LOD) <0.1 ppb .
- LC-MS/MS: Use a C18 column with ESI(+) ionization and MRM transitions (e.g., m/z 229 → 174 for fragmentation) to quantify sub-ng/L concentrations in water samples .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for substituted triazines?
Methodological Answer:
Q. What statistical models are robust for analyzing dose-response relationships in phytotoxicity assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
